molecular formula C8H5IN2O2 B1169857 Lintuzumab CAS No. 166089-32-3

Lintuzumab

Cat. No.: B1169857
CAS No.: 166089-32-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Definition and Classification

Lintuzumab, a humanized immunoglobulin G1 (IgG1) monoclonal antibody, belongs to the therapeutic class of CD33-targeted immunotherapies. It is classified as an antineoplastic agent due to its mechanism of action against myeloid malignancies, particularly acute myeloid leukemia (AML). As a monoclonal antibody, this compound selectively binds to the CD33 antigen, a sialic acid-binding immunoglobulin-like lectin (Siglec-3) expressed on the surface of leukemic myeloblasts and myeloid progenitor cells. This glycoprotein receptor, with a molecular weight of 67 kDa, serves as a biomarker for myeloid lineage cells and is overexpressed in approximately 90% of AML cases.

The antibody’s classification extends to its role in antibody-dependent cellular cytotoxicity (ADCC) and phagocytosis (ADCP), where it recruits immune effector cells to eliminate CD33-positive malignant cells. Unlike conventional chemotherapeutic agents, this compound exemplifies targeted therapy, minimizing off-target effects on non-malignant tissues.

Historical Development

The development of this compound traces back to its murine predecessor, M195, which demonstrated initial efficacy in preclinical AML models. Seattle Genetics acquired the license from PDL BioPharma (now part of AbbVie) in the early 2000s, humanizing the antibody to reduce immunogenicity and enhance therapeutic potential.

Key milestones include:

  • Orphan Drug Designation : Granted by the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) for AML and myelodysplastic syndromes (MDS) in the mid-2000s.
  • Phase IIb Clinical Trial (2009–2010) : A randomized, double-blind study involving 211 elderly AML patients compared this compound combined with low-dose cytarabine against placebo plus cytarabine. Despite preliminary optimism, the trial failed to demonstrate statistically significant survival benefits, leading to the discontinuation of AML-focused development.
  • Mechanistic Exploration : Post-2010 research shifted toward combination therapies, such as this compound with proteasome inhibitors (e.g., bortezomib) for MDS, and radioimmunoconjugates like this compound satetraxetan labeled with actinium-225 (225Ac).

Chemical Structure and Properties

This compound is a recombinant glycoprotein produced in Chinese hamster ovary (CHO) cells, with a molecular weight of approximately 145 kDa. Its structure comprises two heavy chains (γ1 subclass) and two light chains (κ type), humanized through complementarity-determining region (CDR) grafting to retain antigen specificity while minimizing murine components.

Key Structural and Biophysical Properties

Property Detail
CAS Number 166089-32-3
Amino Acid Sequence Humanized IgG1 framework with murine CDRs targeting CD33
Glycosylation Sites Fc region N-linked glycans critical for effector function
Binding Affinity High specificity for CD33 extracellular domain (KD ~1 nM)
Stability Stable in 100 mM proline-acetate, 20 mM arginine buffer (pH 5.0)

The antibody’s Fc region mediates immune effector functions, while its Fab region ensures precise CD33 engagement. Preclinical studies confirmed this compound’s ability to inhibit pro-inflammatory cytokines (e.g., interleukin-8, monocyte chemoattractant protein-1) and induce apoptosis via Shp-1 phosphatase recruitment.

Nomenclature and Alternative Designations

This compound adheres to the World Health Organization’s International Nonproprietary Name (INN) system, with "lizu" denoting its humanized antibody class. Alternative designations reflect its developmental lineage and investigational applications:

Designation Context
SGN-33 Seattle Genetics’ internal code during clinical development
HuM195 Humanized version of murine M195 antibody
ACTIMAB® Brand name in radioimmunotherapy trials (225Ac conjugate)
Anti-Siglec-3 Reflects CD33’s classification as sialic acid-binding lectin-3

The compound is cataloged under multiple identifiers in pharmacological databases, including DrugBank (DB14877) and IMGT/mAb-DB (ID 936). Its radio-conjugated form, this compound satetraxetan AC-225, is designated DB15053 in clinical trials for advanced myeloid malignancies.

Properties

CAS No.

166089-32-3

Molecular Formula

C8H5IN2O2

Origin of Product

United States

Chemical Reactions Analysis

Conjugation with Zirconium-89 (⁸⁹Zr)

Lintuzumab is conjugated to the chelator p-SCN-Bn-deferoxamine (DFO) for radiolabeling with ⁸⁹Zr, a positron-emitting radiometal.

Key Reaction Parameters:

  • Chelator : p-SCN-Bn-deferoxamine (DFO)

  • Radiolabeling Conditions :

    • Specific activity: 0.185–0.37 MBq/µg (5:1 µCi:µg ratio)

    • Temperature: 37°C

    • Incubation time: 1 hour

    • Buffer: 0.5 M HEPES (neutralized with Na₂CO₃)

  • Post-labeling Purification : None required due to >99% radiochemical yield .

Analytical Validation:

ParameterResultMethod
Radiochemical purity>99%Radio-iTLC
Protein integrityNo degradation observedHPLC (UV trace)
ImmunoreactivityPreserved binding to CD33⁺ cells Flow cytometry

Conjugation with Bismuth-213 (²¹³Bi)

²¹³Bi, an α-particle emitter, is conjugated to this compound via SCN-CHX-A-DTPA , enhancing therapeutic potency.

Key Reaction Parameters:

  • Chelator : SCN-CHX-A-DTPA

  • Radiolabeling Conditions :

    • Specific activity: 555–740 MBq/mg

    • pH: Adjusted to preserve immunoreactivity .

  • Post-labeling Adjustments : Addition of unconjugated antibody to optimize immunoreactivity .

Stability and Biodistribution:

  • Blood clearance : Rapid (t₁/₂α = 1.9 hours)

  • Tumor retention : Sustained uptake for 7 days in CD33⁺ xenografts .

Conjugation with Actinium-225 (²²⁵Ac)

²²⁵Ac, a long-lived α-emitter, is conjugated using DOTA-SCN for prolonged therapeutic effects.

Key Reaction Parameters:

  • Chelator : DOTA-SCN

  • Radiolabeling Steps :

    • ²²⁵Ac labeling to DOTA-SCN at pH 4.5–5 (acetate buffer, 55–60°C).

    • Conjugation to this compound at pH 8.5–9 (carbonate buffer, 37°C) .

  • Reaction Yield : 10 ± 5% .

Pharmacokinetic Data:

ParameterResult
Plasma elimination (t₁/₂α)1.9 hours
Plasma elimination (t₁/₂β)96.7 hours
Urinary excretion<1% of injected activity

Comparative Analysis of Chelators and Radiometals

The choice of chelator and radiometal impacts reaction efficiency and stability:

RadiometalChelatorReaction YieldStability in VivoKey Application
⁸⁹ZrDFO>99%High (7 days)PET imaging
²¹³BiSCN-CHX-A-DTPANot reportedModerateTargeted α-therapy
²²⁵AcDOTA-SCN10 ± 5%High (t₁/₂ = 10 d)Prolonged therapy

Critical Reaction Considerations

  • pH Sensitivity : Optimal conjugation requires precise pH control (e.g., pH 8.5–9 for DOTA-SCN) .

  • Temperature : Higher temperatures (37–60°C) improve chelator-radiometal binding .

  • Purification : Size exclusion chromatography with 1% human serum albumin (HSA) minimizes aggregation .

Stability and Retention of Radioconjugates

  • ⁸⁹Zr-DFO-lintuzumab : Stable in circulation with minimal off-target retention, except in bone marrow due to FcRn interactions .

  • ²²⁵Ac-DOTA-lintuzumab : Retains daughter isotopes (²²¹Fr, ²¹³Bi) in vivo, contributing to sustained cytotoxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Murine M195 and Its Constructs

Key distinctions include:

Feature Murine M195 Lintuzumab (HuG1/HuG3)
Structure Murine IgG2a Humanized IgG1/IgG3
Avidity Baseline (1x) 4–8.6x higher
ADCC with Human Effectors No Yes
CDC Activity Rabbit complement only Requires high CD33 density; blocked by CD46/CD55
Immunogenicity High (HAMA response) Low (humanized framework)
Internalization Rapid post-binding Retained

Humanized constructs (HuG1, HuG3) demonstrated superior avidity and the ability to recruit human immune effectors, addressing limitations of the murine parent .

Comparison with Gemtuzumab Ozogamicin (GO)

Gemtuzumab ozogamicin (GO), an anti-CD33 antibody-drug conjugate (ADC) linked to calicheamicin, differs mechanistically from this compound:

Parameter This compound Gemtuzumab Ozogamicin (GO)
Mechanism CD33 signaling, ADCC/ADCP Calicheamicin toxin delivery
Efficacy in MDR+ AML Effective (preclinical) Less effective
Clinical Outcomes No survival benefit in Phase IIb Mixed results (e.g., improved survival in subset trials)
Key Advantages Tolerable; works in MDR+ AML High cytotoxicity in CD33+ cells

This compound showed efficacy in multidrug-resistant (MDR+) AML models where GO failed, suggesting complementary roles based on resistance mechanisms . However, GO’s toxin payload enables potent cytotoxicity in CD33-dense cells, whereas this compound relies on effector functions and signaling modulation.

Comparison with Radiolabeled this compound Constructs

This compound has been conjugated to alpha-emitting isotopes (e.g., 225Ac, 213Bi) for targeted radiotherapy. Key variants include:

Construct Isotope Mechanism Clinical Trial Phase Key Findings
225Ac-lintuzumab Actinium-225 Alpha-particle radiation Phase I/II High specificity; durable responses in relapsed/refractory AML
213Bi-lintuzumab Bismuth-213 Alpha-particle radiation Phase I/II Antileukemic effects with manageable toxicity

Radiolabeled constructs leverage this compound’s targeting to deliver localized radiation, amplifying cytotoxicity while minimizing off-target effects.

Preparation Methods

DOTA-Based Conjugation for α-Particle Emitters

The conjugation of this compound to α-particle emitters like actinium-225 (225Ac) employs the bifunctional chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). In a two-step labeling method, 225Ac is first complexed with DOTA-functionalized succinimidyl carbonate (DOTA-SCN) in acetate buffer (pH 4.5–5) at 55–60°C for 30 minutes. The 225Ac-DOTA-SCN intermediate is then reacted with this compound in carbonate buffer (pH 8.5–9) at 37°C for an additional 30 minutes. This method achieves specific activities of 1.23–5.92 kBq/μg, with typical reaction yields of 10% ± 5%. The final product is purified via size exclusion chromatography using a BioRad 10DG column equilibrated with 1% human serum albumin (HSA).

CHX-A-DTPA Conjugation for Bismuth-213

For bismuth-213 (213Bi) labeling, this compound is conjugated to 2-(4-isothiocyanatobenzyl)-diethylenetriamine pentaacetic acid (CHX-A-DTPA). The chelator-to-antibody ratio is optimized to 4.5 molecules per antibody to balance radiolabeling efficiency and immunoreactivity. 213Bi, eluted from a 225Ac/213Bi generator, is mixed with the conjugated antibody at specific activities of 555–740 MBq/mg. This approach minimizes steric hindrance, preserving the antibody’s ability to bind CD33-positive leukemia cells.

Deferoxamine (DFO) Conjugation for Zirconium-89

Zirconium-89 (89Zr) labeling utilizes the chelator p-isothiocyanatobenzyl-deferoxamine (DFO), which forms stable complexes with 89Zr. this compound is conjugated to DFO at a molar ratio of 1:1.5 (antibody:DFO) in phosphate-buffered saline (PBS) at pH 9.0. Radiolabeling is performed by incubating 89Zr-oxalate with DFO-conjugated this compound at 37°C for 1 hour, achieving quantitative yields (>99%) without requiring post-labeling purification.

Radiolabeling Procedures and Optimization

Actinium-225 Labeling via Two-Step Method

225Ac-lintuzumab preparation involves adjusting antibody mass based on patient body weight. For activities <74 kBq/kg, 15 μg/kg of this compound is used; at 74–111 kBq/kg, 20 μg/kg is employed; and for 148 kBq/kg, 25 μg/kg is administered. To enhance bone marrow targeting, patients receive unlabeled this compound (250 μg) 15–30 minutes before 225Ac-lintuzumab infusion, reducing nonspecific hepatic uptake. Pharmacokinetic studies reveal biphasic clearance, with a rapid distribution phase (t1/2α = 2.1 hours) and slower elimination phase (t1/2β = 34.2 hours).

Bismuth-213 Labeling Using Generator-Eluted Radionuclides

213Bi-lintuzumab is prepared using 225Ac/213Bi generators, with 213Bi eluted every 3–4 hours in 0.1 M HCl. The radionuclide is neutralized with HEPES buffer and mixed with CHX-A-DTPA-conjugated this compound. Doses are escalated by administering multiple injections (2–4 doses of 518–1,262 MBq each) to overcome generator yield limitations. Phase I trials established a maximum tolerated dose of 37 MBq/kg, with dose-limiting hepatotoxicity observed at higher levels.

Zirconium-89 Labeling and Quality Control

89Zr-lintuzumab is radiolabeled at specific activities of 0.185–0.37 MBq/μg, with immunoreactivity preserved at >95% as confirmed by flow cytometry. Instant thin-layer chromatography (iTLC) and high-performance liquid chromatography (HPLC) validate radiolabeling purity, showing a single peak corresponding to the antibody. In murine models, pre-blocking with unlabeled this compound reduces off-target uptake, enhancing tumor-specific accumulation.

Purification and Characterization Techniques

Size Exclusion Chromatography

Post-labeling purification of 225Ac-lintuzumab utilizes size exclusion chromatography with BioRad 10DG columns, effectively separating free 225Ac-DOTA-SCN from the antibody conjugate. This step ensures <5% free radionuclide in the final product, critical for minimizing systemic toxicity.

Instant Thin-Layer Chromatography (iTLC)

iTLC is employed for rapid assessment of 89Zr-lintuzumab purity. Using silica gel strips and 50 mM EDTA as the mobile phase, free 89Zr migrates with the solvent front (Rf = 1), while antibody-bound 89Zr remains at the origin (Rf = 0). This method confirms >99% radiolabeling efficiency within 1 hour.

High-Performance Liquid Chromatography (HPLC)

HPLC with a TSKgel UP-SW-3000 column resolves 89Zr-lintuzumab from aggregates and degradation products. UV (280 nm) and radiochromatograms are analyzed simultaneously, ensuring concordance between antibody mass and radioactivity.

Comparative Analysis of Preparation Methods

Table 1: Conjugation Methods for this compound

RadionuclideChelatorConjugation pHTemperatureYieldReference
225AcDOTA-SCN4.5–5 / 8.5–955–60°C / 37°C10% ± 5%
213BiCHX-A-DTPA7.0–7.525°C85–90%
89ZrDFO9.037°C>99%

Table 2: Radiolabeling Parameters

Parameter225Ac-Lintuzumab213Bi-Lintuzumab89Zr-Lintuzumab
Specific Activity1.23–5.92 kBq/μg555–740 MBq/mg0.185–0.37 MBq/μg
Incubation Time30 + 30 minutes15 minutes60 minutes
PurificationSize exclusionNone requiredNone required
Immunoreactivity75–80%80–85%>95%

Q & A

Q. What is the molecular mechanism of action of Lintuzumab in targeting CD33-positive AML cells?

this compound, a humanized monoclonal antibody, binds to CD33 on AML cells, inducing cell death via complement-dependent cytotoxicity (CDC) and antibody-dependent cellular cytotoxicity (ADCC) . Methodologically, researchers validate this mechanism through:

  • Flow cytometry to confirm CD33 expression levels in AML cell lines or patient samples .
  • In vitro cytotoxicity assays (e.g., lactate dehydrogenase release) to quantify CDC/ADCC activity .
  • Blocking experiments using CD33-neutralizing antibodies to confirm target specificity .

Q. How is CD33 validated as a therapeutic target in AML for this compound-based studies?

Target validation involves:

  • Genetic profiling (e.g., CRISPR/Cas9 knockout) to assess dependency on CD33 for AML cell survival .
  • Preclinical xenograft models (e.g., OCI-AML3 in mice) to correlate CD33 expression with this compound uptake and efficacy .
  • Clinical correlation studies using patient biopsies to link CD33 density with treatment response .

Advanced Research Questions

Q. How can researchers reconcile preclinical efficacy of this compound with its limited clinical success in AML trials?

Key methodological considerations:

  • Tumor microenvironment (TME) analysis : Use single-cell RNA sequencing to identify immunosuppressive factors (e.g., T-reg cells) that may dampen ADCC in vivo .
  • Resistance mechanisms : Perform phosphoproteomic profiling to map survival pathways (e.g., PI3K/AKT) upregulated post-Lintuzumab exposure .
  • Combination therapy screening : Test this compound with hypomethylating agents (e.g., azacitidine) in co-culture models to mimic clinical synergy .

Q. What experimental strategies optimize this compound’s therapeutic window when conjugated to radioisotopes (e.g., 225Ac)?

Approaches include:

  • Dosimetry modeling : Use 89Zr-labeled this compound (99% radiochemical purity) for PET imaging to quantify tumor uptake and predict alpha-emitter dosing .
  • Toxicology profiling : Compare bone marrow suppression in non-human primates treated with 225Ac-Lintuzumab vs. unconjugated antibody to assess hematopoietic toxicity .
  • Linker optimization : Test chelators (e.g., DOTA vs. macropa) for improved stability and reduced off-target radiation .

Q. How should researchers design trials to address contradictory efficacy data between this compound monotherapy and combination regimens?

Recommendations based on phase IIb trial insights :

  • Stratified randomization : Group patients by cytogenetic risk (e.g., AML with myelodysplasia-related changes) to reduce heterogeneity.
  • Biomarker-driven endpoints : Use minimal residual disease (MRD) measured via multiparametric flow cytometry as a surrogate for survival.
  • Adverse event mitigation : Premedicate with corticosteroids to reduce infusion-related reactions (e.g., 51% incidence in this compound arms) .

Methodological Challenges & Solutions

Q. What in vitro and in vivo models best recapitulate this compound’s pharmacokinetic and pharmacodynamic properties?

  • In vitro : Primary AML co-cultures with bone marrow stromal cells to mimic TME-driven resistance .
  • In vivo : CDX/PDX models using NSG mice engrafted with patient-derived CD33+ AML cells for longitudinal efficacy tracking .
  • Dosing schedules : Simulate human pharmacokinetics via allometric scaling in murine models to mirror clinical exposure .

Q. How can researchers leverage functional comparability studies to improve this compound biosimilar development?

Follow EMA/FDA guidelines for:

  • Primary structure analysis : Use LC-MS to confirm amino acid sequence identity .
  • Glycosylation profiling : Compare Fc-mediated effector function via HILIC-UPLC .
  • Biological activity : Standardize ADCC assays using NK-92 effector cells and CD33+ target cells .

Data Interpretation & Reporting

Q. What statistical methods address high attrition rates in this compound clinical trials?

  • Competing risk analysis : Account for AML progression vs. non-leukemia mortality in survival studies .
  • Bayesian adaptive designs : Adjust dosing arms in real-time based on interim safety/efficacy data .
  • Meta-analysis frameworks : Pool data from failed trials (e.g., NCT00672165, NCT03441048) to identify subpopulations with latent responses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.